1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
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Overview
Description
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of tetrahydropyridoindoles, which are known for their diverse biological activities, including anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of alkyl or aralkyl groups and sulfonyl groups, which are considered pharmacophores in some antitumor drugs . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds.
Scientific Research Applications
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential anti-tumor properties and other therapeutic effects.
Mechanism of Action
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active site of certain enzymes, further elucidating its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyridoindoles and related structures, such as:
Uniqueness
What sets 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- apart from similar compounds is its unique combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
20675-03-0 |
---|---|
Molecular Formula |
C25H31N3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-cyclohexyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C25H31N3/c1-19-11-12-20(17-26-19)13-16-28-24-10-6-5-9-22(24)23-18-27(15-14-25(23)28)21-7-3-2-4-8-21/h5-6,9-12,17,21H,2-4,7-8,13-16,18H2,1H3 |
InChI Key |
ZTMIHMWNFKJYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C4CCCCC4)C5=CC=CC=C52 |
Origin of Product |
United States |
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